molecular formula C8H5N7S B11064449 6-(Pyrimidin-2-ylthio)tetrazolo[1,5-b]pyridazine

6-(Pyrimidin-2-ylthio)tetrazolo[1,5-b]pyridazine

Cat. No.: B11064449
M. Wt: 231.24 g/mol
InChI Key: PZIUTTXXEMKVOF-UHFFFAOYSA-N
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Description

2-PYRIMIDINYL [1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL SULFIDE: is a complex heterocyclic compound that features a unique combination of pyrimidine, tetrazole, and pyridazine rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PYRIMIDINYL [1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL SULFIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrimidine and pyridazine derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-PYRIMIDINYL [1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL SULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-PYRIMIDINYL [1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL SULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-PYRIMIDINYL [1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL SULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-PYRIMIDINYL [1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL SULFIDE is unique due to its combination of pyrimidine, tetrazole, and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H5N7S

Molecular Weight

231.24 g/mol

IUPAC Name

6-pyrimidin-2-ylsulfanyltetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C8H5N7S/c1-4-9-8(10-5-1)16-7-3-2-6-11-13-14-15(6)12-7/h1-5H

InChI Key

PZIUTTXXEMKVOF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SC2=NN3C(=NN=N3)C=C2

solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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